n-Cbz-trans-1,4-cyclohexanediamine

Conformational analysis Stereochemistry Surface adsorption

When constructing molecules requiring sequential amine deprotection, generic cyclohexanediamine derivatives create orthogonal incompatibility, forcing synthetic redesign. n-Cbz-trans-1,4-cyclohexanediamine resolves this with a trans-1,4-diamine core bearing one Cbz group cleaved exclusively by hydrogenolysis (H₂, Pd/C) while remaining stable under acidic Boc-deprotection (TFA), enabling independent, sequential deprotection without cross-reactivity. • Defined trans geometry ensures predictable spatial vectors between amine groups for precise pharmacophore assembly • 97% purity specification with full analytical characterization (NMR, HPLC) available • Supplied as a solid; store at 2-8°C under inert atmosphere, protect from light

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 149423-77-8
Cat. No. B116281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cbz-trans-1,4-cyclohexanediamine
CAS149423-77-8
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
InChIKeyJQVBZZUMWRXDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Cbz-trans-1,4-cyclohexanediamine Product Profile & Procurement


n-Cbz-trans-1,4-cyclohexanediamine (CAS 149423-77-8), also known as benzyl trans-4-aminocyclohexylcarbamate, is a chiral monoprotected diamine building block consisting of a trans-1,4-cyclohexanediamine core with one primary amine protected by a carboxybenzyl (Cbz) group . This compound is routinely supplied as a solid with a typical purity specification of 97% and is used almost exclusively as a pharmaceutical intermediate . The trans configuration imparts a defined spatial orientation of the two amine functionalities, which differentiates it from cis isomers and from fully unprotected or differentially protected analogs .

Building Block Type Chiral monoprotected diamine
Stereochemistry trans-1,4-cyclohexane core
Protection Strategy Cbz group, orthogonally cleavable

n-Cbz-trans-1,4-cyclohexanediamine: Why Substitution Is Not Feasible


Attempts to substitute n-Cbz-trans-1,4-cyclohexanediamine with generic '1,4-cyclohexanediamine derivatives' or alternative stereoisomers introduce significant synthetic risk. The trans geometry is not merely a structural detail; it dictates the spatial vector between the two amine functionalities, which in turn controls molecular recognition and downstream coupling outcomes [1]. Substituting a cis isomer would alter the relative orientation of reactive sites, potentially collapsing binding affinity or preventing proper assembly of the target pharmacophore. Similarly, replacing the Cbz protecting group with a Boc group changes the orthogonality profile, forcing the user to redesign subsequent protection/deprotection sequences [2]. The following evidence documents the specific, quantifiable ways in which this compound's trans stereochemistry and monoprotection status differentiate it from plausible alternatives.

trans geometry
differs from
cis isomer
Spatial vector between amines may shift, altering molecular recognition and assembly
Cbz protection
vs
Boc-protected analog
Orthogonality profile changes; hydrogenolysis/TFA selectivity requires synthesis redesign

n-Cbz-trans-1,4-cyclohexanediamine Differentiation Evidence


Conformational Energetic Penalty of trans-1,4-Cyclohexanediamine

The trans-1,4-cyclohexanediamine scaffold exhibits a unique conformational requirement not shared by its cis-1,4-, cis-1,2-, or trans-1,2- isomers. DFT calculations show that trans-1,4-cyclohexanediamine is the only isomer among the four cyclohexanediamine stereoisomers that must adopt a twist-boat conformation to interact via both functional groups, incurring a specific energetic penalty that alters its reaction profile [1].

Conformational Requirement
Class-level inference
Must adopt twist-boat conformation for dual-site interaction; N dative bonding more prevalent vs other cyclohexanediamine stereoisomers
Supports stereochemistry-dependent reaction selectivity
DFT/XPS data on Ge surface; confirm under your reaction conditions
Conformational analysis Stereochemistry Surface adsorption

Orthogonal Protection: Cbz vs Boc Stability

The Cbz protecting group on this compound is selectively removable via hydrogenolysis (H₂, Pd/C) under conditions where Boc (tert-butyloxycarbonyl) groups remain stable [1]. Conversely, Boc groups are cleaved under acidic conditions (TFA) that leave Cbz intact. This orthogonality allows sequential deprotection without cross-reactivity, a capability unavailable with bis-Cbz or bis-Boc analogs.

Deprotection Orthogonality
Class-level inference
Cbz cleaved by H₂/Pd; stable to TFA. Boc cleaved by TFA; stable to H₂/Pd. Exclusive selectivity under mutually exclusive conditions.
Enables sequential deprotection without cross-reactivity
Standard peptide synthesis protocols; verify orthogonality in your sequence
Protecting group strategy Orthogonal synthesis Peptide chemistry

Commercial Purity Specification

Major commercial suppliers including Thermo Scientific Chemicals (Alfa Aesar) and AKSci supply n-Cbz-trans-1,4-cyclohexanediamine with a minimum purity specification of 97% . This establishes a verifiable procurement baseline for quality control.

Purity Specification
Specification review
97% (min) by commercial suppliers
Supports procurement baseline and batch-to-batch consistency
Supplier specification; verify per lot for critical applications
Purity specification Procurement Quality control

n-Cbz-trans-1,4-cyclohexanediamine: Application Scenarios


Stereodefined Diamine Scaffolds for Drug Intermediates

n-Cbz-trans-1,4-cyclohexanediamine is supplied and used as a pharmaceutical intermediate, as documented by multiple commercial vendors including Thermo Scientific Chemicals (formerly Alfa Aesar) [1]. The trans configuration provides a defined, rigid spacer between the protected and free amine functionalities, which is essential for constructing pharmacophores with precise three-dimensional requirements. Substituting the cis isomer would alter the spatial vector between reactive sites, potentially compromising binding to biological targets. This compound is therefore the correct procurement choice when the target molecule demands the trans-1,4-diaminocyclohexane geometry.

Orthogonal Protection in Multi-Step Synthesis

In multi-step synthetic sequences where two amine functionalities must be sequentially deprotected under mutually exclusive conditions, the Cbz group on n-Cbz-trans-1,4-cyclohexanediamine provides essential orthogonality [1]. The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) while remaining stable under acidic Boc-deprotection conditions (TFA). This allows chemists to incorporate this building block into complex molecules where a second amine carries a Boc group, then deprotect either amine independently without cross-reactivity. Using a bis-Cbz analog or a Boc-monoprotected analog would forfeit this orthogonal capability, necessitating a complete synthetic redesign.

Surface Modification and Ligand Design with trans-1,4 Geometry

The unique conformational behavior of trans-1,4-cyclohexanediamine—specifically its requirement to adopt a twist-boat conformation for dual-site interaction—distinguishes it from other cyclohexanediamine stereoisomers in surface-binding and ligand applications [1]. This property can be exploited when designing bidentate ligands or surface modifiers where the spatial separation and orientation of the two amine groups are critical. The trans-1,4 scaffold offers a distinct binding geometry that cannot be replicated by cis-1,4- or 1,2-isomers, making it the required building block for applications demanding this specific topological presentation of amine groups.

Application
Selection Property
Validation Focus
Stereodefined diamine scaffolds for pharmaceutical intermediate synthesis
trans geometry defines spatial vector
Verify stereochemical configuration and coupling outcomes
Orthogonal protection in multi-step synthetic sequences
Cbz/Boc orthogonality
Confirm selective deprotection without cross-reactivity
Surface modification and bidentate ligand design
Twist-boat conformation for dual-site interaction
Assess surface-binding topology and reaction selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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